molecular formula C2H3ClOS B104577 S-Methyl chlorothioformate CAS No. 18369-83-0

S-Methyl chlorothioformate

Cat. No. B104577
CAS RN: 18369-83-0
M. Wt: 110.56 g/mol
InChI Key: YPSUCTSXOROPBS-UHFFFAOYSA-N
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Description

S-Methyl chlorothioformate is a chemical compound with the CAS number 18369-83-0 . It is used in various chemical reactions and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of S-Methyl chlorothioformate has been studied in various solvents. The solvent effects on the solvolysis of this compound have been analyzed using the extended Grunwald-Winstein Equation .


Molecular Structure Analysis

The molecular structure of S-Methyl chlorothioformate has been analyzed in several studies. One study used empirical correlations to determine solvent effects in the solvolysis of S-Methyl chlorothioformate .


Chemical Reactions Analysis

The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C . The reactions of S-Methyl chlorothioformate with pyridines and secondary alicyclic amines show stepwise mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of S-Methyl chlorothioformate are influenced by the solvent in which it is dissolved. The specific rates of solvolysis of S-Methyl chlorothioformate are analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C .

Scientific Research Applications

Molecular Structure Analysis

S-Methyl chlorothioformate (CH3SC(O)Cl) has been analyzed using gas-phase electron diffraction and microwave spectroscopy, revealing insights into its molecular structure. Most molecules at 298 K are in a planar syn form, with specific bond distances and valence angles identified, contributing to the understanding of its chemical behavior (Shen, Krisak, & Hagen, 1995).

Reaction Kinetics with Pyridines and Amines

The kinetics and mechanisms of S-methyl chlorothioformate’s reactions with pyridines and secondary alicyclic amines have been studied. These reactions exhibit varying Bronsted-type plots, indicating stepwise mechanisms and changes in the rate-limiting steps. This research aids in understanding its reactivity in different chemical environments (Castro et al., 2006).

Solvent Effects in Solvolysis

The solvolysis of S-methyl chlorothioformate in various solvents has been analyzed using the Grunwald-Winstein Equation. This study suggests a stepwise SN1 mechanism in more ionizing solvents, highlighting the compound's behavior under different solvent conditions (D’Souza, Hailey, & Kevill, 2010).

Synthesis and Characterization in Flavor Analysis

A method for the synthesis of S-methyl thioesters, involving S-methyl chlorothioformate, has been developed for flavor analysis. This synthesis approach and the resulting "flavor library" have practical implications in understanding and creating flavor compounds (Khan et al., 1999).

Hydrolysis Studies

Studies on the hydrolysis of chlorothionoformate and chlorodithioformate esters, including S-methyl chlorothioformate, have been conducted. These studies provide insights into the reactivity and mechanisms of these compounds, useful in various chemical applications (Mckinnon & Queen, 1972).

Spectroscopic Analysis for Astrophysical Use

S-methyl thioformate, a derivative of S-methyl chlorothioformate, has been studied for its spectroscopic properties, with potential applications in astrophysics, particularly in the study of the interstellar medium (Jabri et al., 2020).

Safety And Hazards

S-Methyl chlorothioformate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It causes damage to organs (Upper respiratory tract) if inhaled. It is toxic to aquatic life .

Future Directions

Future research on S-Methyl chlorothioformate could focus on further understanding the solvent effects on its solvolysis and exploring its potential applications in various chemical reactions .

properties

IUPAC Name

S-methyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUCTSXOROPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939744
Record name S-Methyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl chlorothioformate

CAS RN

18369-83-0, 2812-72-8
Record name Methyl chlorothioformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18369-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl carbonochloridothioate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, chlorothio-, S-methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl carbonochloridothioate
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Record name S-methyl chlorothioformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
EA Castro, M Aliaga, M Gazitúa, JG Santos - Tetrahedron, 2006 - Elsevier
The pyridinolysis of S-methyl chlorothioformate shows a biphasic Brønsted-type plot, in agreement with a stepwise mechanism and a change in the rate-limiting step, from formation of a …
Number of citations: 27 www.sciencedirect.com
MJ D'Souza, SM Hailey, DN Kevill - International Journal of Molecular …, 2010 - mdpi.com
The specific rates of solvolysis of S-methyl chlorothioformate (MeSCOCl) are analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 C using the extended …
Number of citations: 13 www.mdpi.com
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2014 - mdpi.com
The replacement of oxygen within a chloroformate ester (ROCOCl) by sulfur can lead to a chlorothioformate (RSCOCl), a chlorothionoformate (ROCSCl), or a chlorodithioformate (…
Number of citations: 8 www.mdpi.com
EA Castro, M Aliaga, JG Santos - The Journal of Organic …, 2005 - ACS Publications
… )piperidine, by comparison of the UV−vis spectra at the end of the reactions with that obtained after completion of the reaction of piperidine with S-methyl chlorothioformate. …
Number of citations: 42 pubs.acs.org
AW Mott, G Barany - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… After 15 min, Smethyl chlorothioformate (1.1 g, 10 mmol) was added dropwise to the yellow solution. The yellow colour faded and a white precipitate formed. After 2 h, ether (20 ml) was …
Number of citations: 15 pubs.rsc.org
I Degani, R Fochi, C Magistris - Synthesis, 2010 - thieme-connect.com
… of arylamines with carbon monoxide and methanethiol in the presence of an organic base and selenium as catalyst; [9p] and (iv) reaction of arylamines with S-methyl chlorothioformate. […
Number of citations: 1 www.thieme-connect.com
MJ D'Souza, BP Mahon, DN Kevill - International Journal of Molecular …, 2010 - mdpi.com
Correlation of the solvent effects through application of the extended Grunwald-Winstein equation to the solvolysis of isopropyl chlorothioformate results in a sensitivity value of 0.38 …
Number of citations: 16 www.mdpi.com
KH Park, MH Seong, JB Kyong, DN Kevill - International Journal of …, 2021 - mdpi.com
A study was carried out on the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl, 1) in hydroxylic solvents. The rate constants of the solvolysis of 1 were well correlated using the …
Number of citations: 8 www.mdpi.com
EA Castro, M Aliaga, PR Campodonico… - Journal of Physical …, 2006 - Wiley Online Library
… step: (i) aryl chloroformates with SA amines,1e,f (ii) aryl acetates with various types of basic amines,8 (iii) methyl chloroformate with pyridines,1b (iv) S-methyl chlorothioformate with SA …
Number of citations: 14 onlinelibrary.wiley.com
K Breme, N Guillamon, X Fernandez… - Journal of agricultural …, 2009 - ACS Publications
Indian cress (Tropaeolum majus L.) absolute was studied by GC-olfactometry (VIDEO-Sniff method) in order to identify odor-active aroma compounds. Because of its fruity-sulfury odor …
Number of citations: 8 pubs.acs.org

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